molecular formula C13H17NO B2384234 7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene] CAS No. 1500789-75-2

7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]

Cat. No. B2384234
M. Wt: 203.285
InChI Key: MXUXSPANGDUUPB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” is a complex organic compound. It contains 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of “7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” is quite complex. It contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 aromatic ether, and 1 Beta-Lactam .

Future Directions

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity. Many synthetic methodologies have been established for the construction of spirocyclic compounds, and these compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for “7’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene]” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications.

properties

IUPAC Name

(4R)-6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-5-4-10-3-2-6-13(7-8-14-13)12(10)9-11/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSPANGDUUPB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC23CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@@]23CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]

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